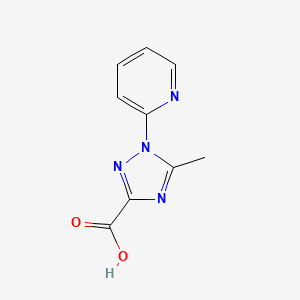

5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a pyridin-2-yl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C$9$H$8$N$4$O$2$, and its structure combines the aromatic pyridine ring with the bioactive 1,2,4-triazole scaffold, which is known for diverse pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following table compares 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid with structurally related triazole-carboxylic acid derivatives, highlighting substituent effects, biological activities, and molecular properties.

Key Comparative Insights:

Substituent Position and Bioactivity: The position of the pyridine substituent (2-yl vs. 3-yl) significantly impacts target selectivity. For example, 1-(pyridin-3-yl) derivatives exhibit COX-2 inhibition , while 1-(thiazol-2-yl) analogs show anticancer activity . Methyl vs.

Functional Group Contributions :

- Carboxylic acid at position 3 enhances water solubility and enables salt formation for improved bioavailability .

- Oxadiazole or thiazole moieties introduce heteroatoms that facilitate hydrogen bonding or π-stacking with biological targets .

Synthetic Accessibility :

- Derivatives with simple alkyl/aryl groups (e.g., methyl, phenyl) are synthesized via straightforward nucleophilic substitutions .

- Complex heterocycles (e.g., oxadiazole) require multistep reactions involving hydrazide intermediates and CO$_2$ cyclization .

Biological Activity Trends: Anti-inflammatory activity correlates with COX-2 inhibition in pyridinyl-substituted triazoles . Anticancer activity is more pronounced in thiazole-containing derivatives, likely due to enhanced DNA intercalation or kinase inhibition .

Biological Activity

5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and antimalarial properties, as well as its potential applications in drug development.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4O2 |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 25433-36-7 |

| Structure | Structure |

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. The compound's effectiveness was evaluated using an egg albumin denaturation assay, which measures the ability of a substance to inhibit protein denaturation—a process linked to inflammation.

- Inhibition Rate : The compound showed a maximum inhibition rate of 71.1% at a concentration of 1000 µg/mL , compared to 81.3% for Aspirin, a standard anti-inflammatory drug .

Antimalarial Activity

The antimalarial effects of this compound were assessed against the Plasmodium falciparum strain (3D7), revealing an IC50 value of 176 µM . This indicates moderate activity against malaria parasites, suggesting potential for further development as an antimalarial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring and the pyridine moiety can significantly influence activity.

- Substituents : Variations in substituents on the triazole and pyridine rings can enhance anti-inflammatory and antimalarial activities.

- Linkers : The presence of different linkers has been shown to affect the bioavailability and activity profile of similar compounds.

Case Studies and Research Findings

Several research studies have explored the biological activities of triazole derivatives similar to this compound:

- Study on Anti-inflammatory Effects : A study highlighted that modified triazoles linked with carboxamides exhibited anti-inflammatory properties comparable to indomethacin, a potent anti-inflammatory drug .

- Antimalarial Screening : Another research indicated that triazole derivatives could be effective against various strains of malaria, emphasizing the need for further pharmacological evaluation .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of pyridine-2-carboxamide derivatives with triazole precursors. For example:

- Step 1: React 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-chloropyridine in DMF at 50°C for 3 hours (similar to ).

- Step 2: Purify via recrystallization from ethanol.

Optimization Tips: - Use NaN₃ as a catalyst to accelerate ring closure.

- Control temperature (±2°C) to avoid side products.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Yield improvements (≥75%) are achieved by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for pyridine (δ 8.2–8.6 ppm) and triazole (δ 6.5–7.0 ppm) protons.

- IR Spectroscopy: Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray Crystallography: Resolve crystal structure (monoclinic space group, similar to triazole derivatives in ).

- Mass Spectrometry: ESI-MS in negative mode for molecular ion [M–H]⁻ .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular Docking: Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies ≤ −8.0 kcal/mol.

- Reaction Path Search: Implement ICReDD’s workflow ( ) to simulate reaction pathways and optimize conditions (e.g., solvent polarity, temperature gradients) before lab validation .

Q. How can contradictions in reported biological activities of triazole-carboxylic acid derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize testing protocols (e.g., fixed IC₅₀ measurement conditions).

- Structural Confounders: Compare substituent effects. For example, pyridine substitution (2- vs. 3-position) alters solubility and target affinity ( ).

- Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate inter-lab results .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium salt.

- Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) for stock solutions.

- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance permeability, then hydrolyze in vivo ( discusses ester synthesis) .

Properties

CAS No. |

2919945-78-9 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c1-6-11-8(9(14)15)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H,14,15) |

InChI Key |

VORGFRCOWGELHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.